molecular formula C22H21N3O3S B009650 1-Methylamsacrine CAS No. 102941-25-3

1-Methylamsacrine

Cat. No.: B009650
CAS No.: 102941-25-3
M. Wt: 407.5 g/mol
InChI Key: XLHLDHWNJBUAON-UHFFFAOYSA-N
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Description

1-Methylamsacrine is a synthetic compound structurally derived from the amsacrine class, which is historically associated with anticancer activity, particularly as a topoisomerase II inhibitor. While specific data on this compound are absent in the provided evidence, its nomenclature suggests a methyl substitution on the amsacrine backbone. Amsacrine analogs are characterized by their planar aromatic moieties and side chains that enhance DNA intercalation and enzyme inhibition . However, the absence of direct evidence on this compound necessitates inferences from structurally or functionally related compounds.

Properties

CAS No.

102941-25-3

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24)

InChI Key

XLHLDHWNJBUAON-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Other CAS No.

102941-25-3

Synonyms

1-methylamsacrine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hypothetical features of 1-Methylamsacrine with compounds in the evidence that share structural motifs (e.g., cyclopropylamine, aromatic heterocycles) or pharmacological targets.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Weight Key Structural Features Pharmacological Use/Mechanism
1-Methoxymethyl-cyclopropylamine HCl 1029716-05-9 Not provided Cyclopropylamine, methoxymethyl Potential CNS modulation (inferred)
Flibanserin Hydrochloride 167933-07-5 390.33 g/mol Benzimidazole, fluorophenyl Serotonin receptor agonist (hypothetical)
Memantine Related Compound H Not provided ~229.79 g/mol* Adamantane backbone, amine group NMDA receptor antagonist
Ethyl 1H-Imidazole-1-Acetate 17450-34-9 168.18 g/mol Imidazole, ester linkage Antimicrobial/Agrochemical agent

*Calculated based on empirical formula C₁₃H₂₃N·HCl.

Key Comparisons

The methoxymethyl substituent may enhance solubility compared to this compound’s methyl group, affecting pharmacokinetics . Memantine Related Compound H: While structurally distinct (adamantane vs. acridine), both compounds feature amine groups critical for target engagement.

Functional Analogues

  • Flibanserin Hydrochloride : A benzimidazole derivative with serotonin receptor activity. Unlike amsacrine’s DNA intercalation, Flibanserin targets neurotransmitter systems, illustrating divergent mechanisms despite aromatic heterocycles .
  • Ethyl 1H-Imidazole-1-Acetate : The imidazole ring is a common pharmacophore in antifungals and agrochemicals. Its ester group contrasts with this compound’s likely acridine-based planarity, underscoring structural versatility in drug design .

Pharmacokinetic and Safety Profiles No direct toxicity or efficacy data for this compound are available. Memantine’s low toxicity profile in neurological applications may support the exploration of rigid, branched amines (e.g., adamantane) in optimizing this compound’s therapeutic index .

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